3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a brominated heterocyclic compound It is characterized by the presence of three bromine atoms and a pyrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the bromination of a pyrazole derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the pyrazolium ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyrazole derivatives, while reduction can produce debrominated or partially reduced compounds.
Scientific Research Applications
3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The bromine atoms and the pyrazolium core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tribromo-1H-pyrazole
- 3,4,5-Tribromo-2-methyl-1H-pyrazole
- 3,4,5-Tribromo-1,2-dimethyl-1H-pyrazole
Uniqueness
3,4,5-Tribromo-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the pyrazolium ion, which imparts distinct chemical and biological properties
Properties
CAS No. |
61198-12-7 |
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Molecular Formula |
C5H8Br3ClN2O4 |
Molecular Weight |
435.29 g/mol |
IUPAC Name |
3,4,5-tribromo-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H7Br3N2.ClHO4/c1-9-4(7)3(6)5(8)10(9)2;2-1(3,4)5/h4H,1-2H3;(H,2,3,4,5) |
InChI Key |
YLJUDJKEOSNKAA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=C(C(N1C)Br)Br)Br.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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